4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium is a complex organic compound that belongs to the family of benzoselenophenes. These compounds are known for their unique structural properties and potential applications in various fields, including organic electronics and medicinal chemistry. The presence of selenium in the molecular structure imparts distinct electronic properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate selenophene derivatives with nitro-substituted aromatic compounds under controlled conditions. The reaction conditions often require the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent product quality and higher yields, making the process more efficient and scalable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, amino-substituted compounds, and various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other electronic materials due to its unique electronic properties
Wirkmechanismus
The mechanism of action of 4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The selenium atom in the structure also plays a crucial role in modulating the compound’s electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1Benzoselenopheno3,2-bbenzoselenophenes : Known for their use in organic semiconductors.
- 1Benzothieno3,2-bbenzothiophenes : Sulfur analogs with similar electronic properties.
- 1Benzochalcogenopheno3,2-bbenzochalcogenophenes : Compounds containing different chalcogen atoms like sulfur, selenium, or tellurium .
Uniqueness
4-Nitro1benzoselenopheno[3,2-b]chromen-5-ium is unique due to the presence of both selenium and a nitro group in its structure. This combination imparts distinct electronic and chemical properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H8NO3Se+ |
---|---|
Molekulargewicht |
329.20 g/mol |
IUPAC-Name |
4-nitro-[1]benzoselenolo[3,2-b]chromen-5-ium |
InChI |
InChI=1S/C15H8NO3Se/c17-16(18)11-6-3-4-9-8-13-15(19-14(9)11)10-5-1-2-7-12(10)20-13/h1-8H/q+1 |
InChI-Schlüssel |
ODXHBXMJKBTWSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C([Se]2)C=C4C=CC=C(C4=[O+]3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.